molecular formula C16H16N2O5S B11016925 Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- CAS No. 58590-30-0

Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-

Cat. No.: B11016925
CAS No.: 58590-30-0
M. Wt: 348.4 g/mol
InChI Key: KEQQGUMEQPYRKV-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-: is a complex organic compound with a molecular formula of C16H15N2O5S. This compound is known for its unique chemical structure, which includes an acetamide group, a sulfonyl group, and a phenoxy group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- typically involves multiple steps:

    Formation of the Acetamide Group: This step involves the reaction of aniline with acetic anhydride to form acetanilide.

    Introduction of the Sulfonyl Group: The acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming N-(4-sulfonylphenyl)acetamide.

    Attachment of the Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction using phenol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:

    Bulk Synthesis of Acetanilide: Using large quantities of aniline and acetic anhydride.

    Sulfonylation: Using chlorosulfonic acid in a controlled environment.

    Phenoxy Substitution: Using phenol and a base in a large-scale reactor.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like phenol and bases such as sodium hydroxide (NaOH) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted acetamide and sulfonyl derivatives.

Scientific Research Applications

Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The sulfonyl group is particularly important for its interaction with biological molecules, as it can form strong hydrogen bonds and electrostatic interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Acetylamino)phenyl)sulfonamide: Similar structure but lacks the phenoxy group.

    N-(4-(Acetylamino)phenyl)acetamide: Similar structure but lacks the sulfonyl group.

    N-(4-(Acetylamino)phenyl)phenoxyacetamide: Similar structure but lacks the sulfonyl group.

Uniqueness

Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- is unique due to the presence of all three functional groups (acetamide, sulfonyl, and phenoxy) in a single molecule. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58590-30-0

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C16H16N2O5S/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

KEQQGUMEQPYRKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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